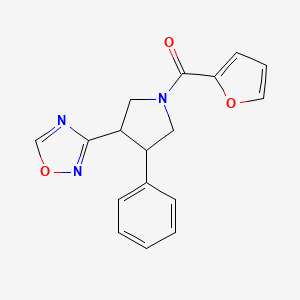

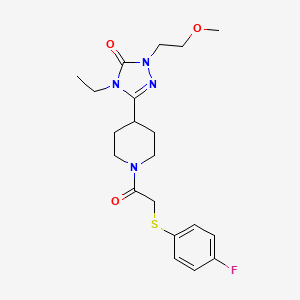

![molecular formula C17H23N3O2 B2530486 N-[(4-氧代-3H-酞嗪-1-基)甲基]-2-丙基戊酰胺 CAS No. 899984-74-8](/img/structure/B2530486.png)

N-[(4-氧代-3H-酞嗪-1-基)甲基]-2-丙基戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide is a derivative of phthalazine, which is a bicyclic heteroaromatic compound. Phthalazine derivatives have been extensively studied due to their wide range of biological activities, including antitumor properties. The specific compound is not directly mentioned in the provided papers, but related compounds with similar structural motifs have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related phthalazine derivatives has been reported using different synthetic routes. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a versatile method for constructing heterocyclic compounds . Another synthesis approach involved the reaction of 1,4-dichlorobenzo[g]phthalazine with polyamines to produce mono- and dinuclear 1-alkylamino-4-chlorobenzo[g]phthalazine derivatives . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide.

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is crucial for their interaction with biological targets. In the case of the compounds studied in the provided papers, structural features such as the presence of a benzyl group with meta-phenoxy substitution and the linkage of heteroaromatic units by a polyaminic chain were found to be important for biological activity. These structural insights can guide the analysis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide, suggesting that its molecular structure could be optimized for desired biological effects.

Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions that are relevant to their biological activity. For example, the ability to inhibit tubulin polymerization and the potential to intercalate with DNA are chemical interactions that result from the specific structural features of these compounds. The analysis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide would involve studying its reactivity and interactions with biological macromolecules to understand its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The compounds described in the papers exhibit properties that enable them to interact with biological targets, such as cancer cells and DNA . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds and would be important factors to consider in the analysis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide.

Relevant Case Studies

The provided papers include case studies of phthalazine derivatives exhibiting antiproliferative activity against cancer cell lines and antitumoral activity against human colon carcinoma cells . These studies demonstrate the potential of phthalazine derivatives as therapeutic agents and provide a context for evaluating the biological significance of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide. Further research could involve testing this compound in similar biological assays to assess its efficacy and safety profile.

科学研究应用

抗菌特性

研究表明酞嗪酮衍生物具有抗菌特性。例如,Önkol 等人(2008 年)合成了各种 1,2,4-三唑和 1,3,4-噻二唑衍生物,包括酞嗪酮变体,对细菌(如枯草芽孢杆菌)和酵母样真菌(如白色念珠菌和近平滑念珠菌)表现出显着的活性 (Önkol 等人,2008 年)。Sridhara 等人(2010 年)还报道了新合成的 1,3,4-恶二唑-2-基甲基酞嗪-1(2H)-酮衍生物对各种细菌和真菌菌株的抗菌活性 (Sridhara 等人,2010 年)。

抗癌活性

研究表明酞嗪酮衍生物在抗癌应用中具有潜力。李等人(2006 年)合成了新型 1,4-二取代酞嗪,对癌细胞系具有显着的体外活性,与顺铂对照组相比具有优势 (李等人,2006 年)。Saad 和 Moustafa(2011 年)合成了 1,2,4-三嗪酮的 S-糖基和 S-烷基衍生物,注意到其在体外对各种癌细胞系具有显着的抗癌活性 (Saad 和 Moustafa,2011 年)。

抗惊厥活性

Grasso 等人(2000 年)探讨了酞嗪酮衍生物的抗惊厥活性,发现某些化合物在治疗癫痫发作方面比已知的非竞争性 AMPA 受体拮抗剂更有效 (Grasso 等人,2000 年)。

杀虫活性

冯等人(2010 年)研究了邻苯二甲酸二酰胺的杀虫特性,发现它们对鳞翅目昆虫具有很高的杀虫效果,对哺乳动物的毒性低,因此是一种环境友好的选择 (冯等人,2010 年)。

神经保护作用

对 N-氧基化合物(如邻苯二甲酰亚胺 N-氧基(PINO))的研究表明,它们在神经保护和氧化反应中作为催化剂方面具有实用性。Nutting 等人(2018 年)详细阐述了 PINO 的电化学特性,重点介绍了其在电合成反应中的作用和在神经保护应用中的潜力 (Nutting 等人,2018 年)。

降脂作用

陈等人(2021 年)报道了海洋真菌小孢子菌属真菌产生的邻苯二甲酰亚胺衍生物的降脂作用,证明了其在治疗高脂血症方面的显着潜力 (陈等人,2021 年)。

属性

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-3-7-12(8-4-2)16(21)18-11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTJGOTUQUQBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)

![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)